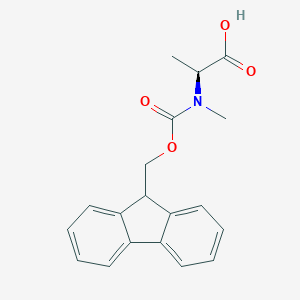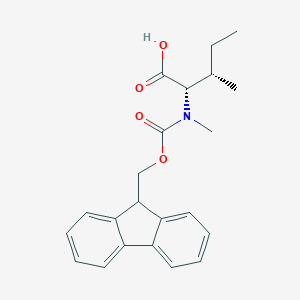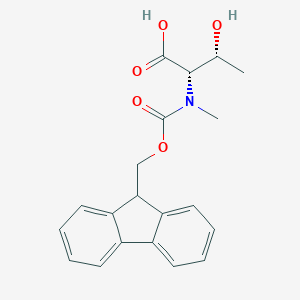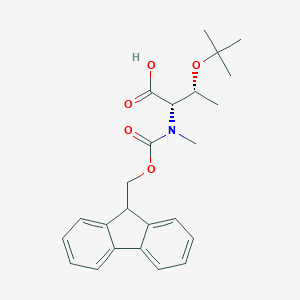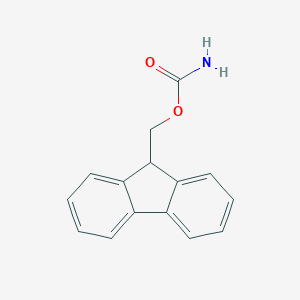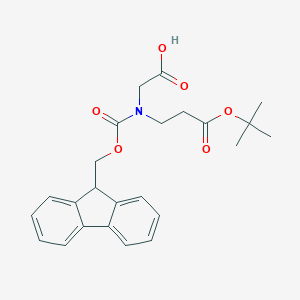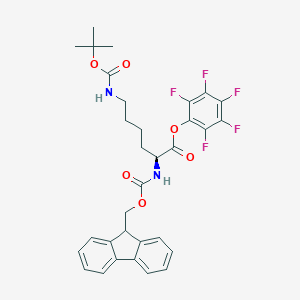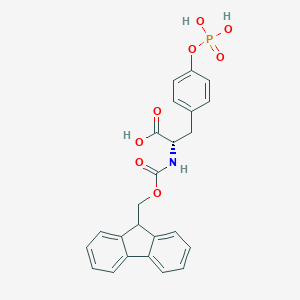
Acide (S)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)-4,4-diméthylpentanoïque
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367,45 g/mole. The purity is usually 95%.
The exact mass of the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fmoc-beta-t-butyl-L-alanine : Applications de recherche scientifique
Synthèse de peptides : Fmoc-beta-t-butyl-L-alanine est largement utilisé dans la synthèse de peptides, en particulier dans la synthèse en phase solide de peptides Fmoc (SPPS). Il sert de bloc de construction pour la préparation de divers peptides, notamment les triazolopeptides et les azapeptides . Il est également utilisé comme un lieur pour synthétiser des peptides sur une matrice monolithique GMA-EDMA via Fmoc SPPS .
Matériaux auto-assemblants : Ce composé a été étudié pour son potentiel dans la création de matériaux auto-assemblants, qui peuvent avoir des applications allant des matériaux antimicrobiens aux émulsifiants dans les industries alimentaire, cosmétique et biomédicale .
Synthèse chimique de peptides : Le groupe 9-Fluorenylméthoxycarbonyl (Fmoc), auquel appartient Fmoc-beta-t-butyl-L-alanine, joue un rôle crucial dans la synthèse chimique de peptides. Il a été démontré qu'il avait une vitesse de clivage rapide des peptides, ce qui le rend précieux pour les processus de synthèse efficaces .
Synthèse de peptides de porphyrine bis-cationiques : Fmoc-beta-t-butyl-L-alanine est utilisé dans la synthèse de peptides de porphyrine bis-cationiques, qui sont importants pour diverses applications biochimiques .
Clivage et déprotection des peptides : Le composé est impliqué dans le clivage et la déprotection des peptides après la synthèse Fmoc, avec diverses procédures décrites pour son utilisation efficace dans ce contexte .
Analogues inhabituels d'acides aminés : Il est également utilisé pour créer des analogues d'acides aminés courants comme l'alanine, la glycine, la valine et la leucine, qui peuvent être importants pour étudier la structure et la fonction des protéines .
Mécanisme D'action
Target of Action
The primary target of Fmoc-beta-t-butyl-L-alanine is the peptide chain in the process of peptide synthesis . This compound is a derivative of alanine, one of the simplest amino acids, with a methyl group as the side chain .
Biochemical Pathways
Fmoc-beta-t-butyl-L-alanine is involved in the biochemical pathway of peptide synthesis. It is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .
Pharmacokinetics
It is known that the compound is stable at room temperature . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of Fmoc-beta-t-butyl-L-alanine is the successful synthesis of peptides. The compound acts as a protecting group, allowing for the addition of other amino acids to the peptide chain without unwanted side reactions .
Action Environment
The action of Fmoc-beta-t-butyl-L-alanine is influenced by environmental factors such as temperature and pH. The compound is stable at room temperature . It is also important to avoid dust formation and breathing in mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling the compound .
Analyse Biochimique
Biochemical Properties
The role of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid in biochemical reactions is primarily as an intermediate in the synthesis of peptides . It interacts with enzymes and proteins involved in peptide synthesis, forming bonds that contribute to the structure and function of the resulting peptides .
Cellular Effects
The effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid on cells and cellular processes are largely related to its role in peptide synthesis . By contributing to the formation of peptides, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid exerts its effects through binding interactions with biomolecules involved in peptide synthesis . It can participate in enzyme activation or inhibition, and contribute to changes in gene expression through its role in the synthesis of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid within cells and tissues is likely related to its role in peptide synthesis .
Subcellular Localization
The subcellular localization of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid and its effects on activity or function are likely related to its role in peptide synthesis .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLVCXKSSXJFDS-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139551-74-9 | |
| Record name | FMOC-BETA-T-BUTYL-L-ALANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


